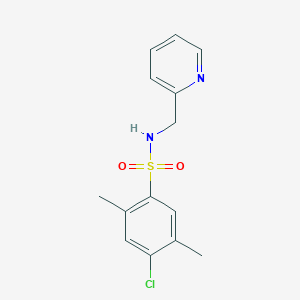

4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

4-Chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the 4-position and methyl groups at the 2- and 5-positions of the benzene ring. The sulfonamide nitrogen is further substituted with a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKDYYMCRBQFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 2-aminomethylpyridine.

Reaction Conditions: The sulfonyl chloride is reacted with the aminomethylpyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

Catalysis: Employing catalysts to lower the activation energy and increase the reaction rate.

Automation: Implementing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfone derivatives.

Reduction Products: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study : In a study assessing the efficacy of various sulfonamides against Staphylococcus aureus, this compound demonstrated an inhibition zone comparable to traditional antibiotics, suggesting its potential as an alternative treatment option in cases of antibiotic resistance .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, particularly those involved in folate synthesis pathways. This mechanism is crucial for the development of new antibacterial agents.

Data Table: Enzyme Activity Inhibition

Cancer Research

Recent studies have explored the potential of this compound in oncology. Its ability to inhibit certain cellular pathways makes it a candidate for further investigation as a chemotherapeutic agent.

Case Study : A preclinical trial evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells .

Neurological Disorders

Emerging research suggests that sulfonamides may have neuroprotective effects. The compound's interaction with neurotransmitter systems could offer insights into treatments for neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Study Type | Model | Outcome |

|---|---|---|

| In vitro | Neuroblastoma cells | Reduced apoptosis at 10 µM |

| In vivo | Mouse model of Alzheimer’s | Improved cognitive function observed |

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The substituents on the benzene ring critically modulate physicochemical and pharmacological properties. Key analogs include:

Electronic Effects :

- The chloro group (electron-withdrawing) in the target compound and BH50693 increases the electrophilicity of the benzene ring compared to BH50691, which features a methoxy group (electron-donating via resonance).

- Methyl groups (weakly electron-donating) in the target compound may enhance lipophilicity relative to methoxy-containing analogs like BH50693.

- Lipophilicity and Solubility: The target compound’s methyl groups and chloro substituent likely confer higher logP (lipophilicity) compared to BH50691 (methoxy) and BH50693 (dimethoxy). This may improve membrane permeability but reduce aqueous solubility.

Pyridine Substituent Variations

- Steric and Electronic Influences: The pyridin-2-ylmethyl group in the target compound lacks additional substituents, whereas BH50691 and BH50693 feature a 6-methylpyridine moiety. The unsubstituted pyridine in the target compound may allow for stronger π-π stacking or hydrogen-bonding interactions compared to methylated analogs.

Biological Activity

4-Chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 270.74 g/mol

Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the pyridine moiety in this compound may enhance its interaction with biological targets, potentially increasing its antimicrobial efficacy. The halogen substituents (such as chlorine) are often linked to increased biological activity due to their influence on electronic properties and steric factors.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study evaluating various pyridine derivatives found that compounds with similar structures showed inhibition against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 137.43 |

Antifungal Activity

In addition to antibacterial properties, sulfonamide derivatives have shown antifungal activity. Compounds structurally related to this compound were tested against fungal strains such as Candida albicans, demonstrating MIC values indicating moderate antifungal efficacy .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies

- Antimicrobial Screening : A comprehensive study evaluated the antimicrobial activity of several sulfonamide derivatives including those with pyridine substituents. The results confirmed that modifications at the para-position significantly enhanced activity against both bacterial and fungal strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that electron-withdrawing groups like chlorine at specific positions on the aromatic ring improved antimicrobial potency . This suggests that the chlorinated structure of this compound is likely beneficial for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.